molecular formula C9H10N2 B029799 (1H-Indol-4-yl)methanamine CAS No. 3468-18-6

(1H-Indol-4-yl)methanamine

Cat. No. B029799
CAS RN: 3468-18-6
M. Wt: 146.19 g/mol
InChI Key: FFBWKPKOXRMLNP-UHFFFAOYSA-N
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Description

(1H-Indol-4-yl)methanamine is a compound of interest due to its structural similarity to indole derivatives that possess a wide range of biological activities. Its synthesis and properties have been explored in various studies to understand its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of (1H-Indol-4-yl)methanamine derivatives can be achieved through several methods. One approach involves starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids to generate key intermediates bearing the oxazole-4-carboxylic acid methylester moiety. For indoles, the synthesis includes reduction of the nitro group followed by refluxing in HCl to yield the corresponding indol-2-yl-methanamines with limitations regarding electron withdrawing substituents noted (Schlosser et al., 2015). Another method reported the synthesis of chiral (indol-2-yl)methanamines using amino acid starting materials and a protecting group strategy, which yielded compounds in 99% ee (Lood et al., 2015).

Molecular Structure Analysis

Structural analysis of (1H-Indol-4-yl)methanamine derivatives and related compounds often involves a combination of techniques including NMR, X-ray crystallography, and DFT calculations. These studies provide insights into the compound's conformation, bond lengths, angles, and overall geometry, contributing to a deeper understanding of its reactivity and properties.

Chemical Reactions and Properties

(1H-Indol-4-yl)methanamine participates in a variety of chemical reactions, showcasing its versatility. For example, its derivatives have been synthesized to explore their potential as serotonin 5-HT4 receptor ligands, revealing the influence of substitution on the 3-methanamine nitrogen on activity (Hanna-Elias et al., 2009).

Scientific Research Applications

Enantioselective Synthesis

  • The compound has been used in asymmetric iso-Pictet-Spengler reactions, leading to the creation of indole-based core structures in medicinal chemistry (Schönherr & Leighton, 2012).

Anticancer Research

  • A study involved synthesizing derivatives of (1H-Indol-4-yl)methanamine for potential anticancer leads, specifically targeting the SIRT1 enzyme (Panathur et al., 2013).

Chemical Synthesis Studies

  • Research focused on the synthesis of chiral (Indol-2-yl)methanamines, which are structurally related to tetrahydro-β-carbolines, compounds with significant pharmaceutical relevance (Lood et al., 2015).
  • Novel synthesis methods for benzofuran- and indol-2-yl-methanamine derivatives have been developed, expanding the range of available compounds for pharmacological studies (Schlosser et al., 2015).

Catalysis and Chemical Reactions

  • The compound has been used in the synthesis of 3-indolyl-methanamines, a process facilitating efficient and high-yield reactions (Das et al., 2013).
  • Another application is in Friedel-Crafts reactions, where indoles react with imines to form 3-indolyl methanamines, showcasing its utility in organic synthesis (Xu et al., 2010).

Pharmacological Applications

  • The compound has been explored for its potential as a 5-HT4 receptor ligand, which is significant in the development of treatments for various neurological conditions (Hanna-Elias et al., 2009).

Antimicrobial Research

  • Some derivatives of (1H-Indol-4-yl)methanamine have been synthesized and tested for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

1H-indol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBWKPKOXRMLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299654
Record name 4-Aminomethylindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indol-4-yl)methanamine

CAS RN

3468-18-6
Record name 3468-18-6
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Record name 4-Aminomethylindole
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Record name (1H-indol-4-yl)methanamine
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Synthesis routes and methods I

Procedure details

To a solution of aldehyde product from Step B (2.0 g, 14 mmol) in methanol (100 mL), 40% methylamine in water (2.27 mL, 27.6 mmol) was added at room temperature over a period of 10 min. The mixture was stirred at room temperature under nitrogen overnight and then was cooled down to 0° C. Sodium borohydride (1.05 g, 27.6 mmol) was added. The reaction mixture was slowly warmed to room temperature for 2 h. Most of methanol was removed in vacuo, and the residue was diluted with water and extracted (3×) with ether. The combined organic layers were extracted with 2 N HCl (100 mL). The HCl layer was made basic (pH˜11) with 2 N NaOH and extracted (3×) with methylene chloride. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo to give crude 4-(aminomethyl)-indole as a white powder (1.95 g, 88%): 1H NMR (300 MHz, CDCl3) δ 8.29 (s, br, 1H), 7.31 (d, J=8.0 Hz, 1H), 7.22 (t, J=2.7 Hz, 1H), 7.16 (t, J=8.0, 7.3 Hz, 1H), 7.08 (d, J=7.3 Hz, 1H), 6.64 (t, J=2.0 Hz, 1H), 4.06 (s, 2H), 2.51 (s, 3H); CI MS m/z=160 [C10H12N2+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
2.27 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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100 mL
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solvent
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Quantity
1.05 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (3.80 g, 100.0 mmol) was added in 0.5 g portions over 30 min to a solution of 1H-indole-4-carbonitrile (prepared according to Clark, Robin D.; Repke, David B. J. Heterocycl. Chem. 1985, 22, 121-5; 7.50 g, 52.8 mmol) in tetrahydrofuran (250 mL). The mixture was heated at reflux for 30 min. A solution of 1 M sodium hydroxide was added to quench excess lithium aluminum hydride. The mixture was filtered and the filter cake was washed with water. The filtrate was first made acidic with 1 N HCl and then made basic again by the addition of saturated aqueous NaHCO3. The water layer was then extracted with nBuOH. Evaporation of nBuOH, and drying under vacuum gave 1H-indole-4-methanamine (6.24 g, 80%) as a beige solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-cyanoindole (7.5 g, 53 mmol) in THF (100 ml) was added at rt a 1.0M solution of lithium aluminum hydride in THF (100 ml, 100 mmol). The mixture was refluxed for 30 min then cooled to rt. The reaction mixture was quenched with 1N NaOH and filtered. The filtrate was acidified with 1N HCl and stirred at rt for 10 min. The pH was adjusted to ˜8 by adding sat NaHCO3 and extracted with n-butanol. The layers were separated and the organic layer was concentrated to dryness. The residue was triturated with methanol. Insoluble materials were removed by filtration and the filtrate was concentrated under reduced pressure to afford the desired product as a solid that was further dried under high vacuum at 50° C. (7.27 g, 94% yield).
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Indol-4-yl)methanamine
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